Phenol, 2-((cyclohexylamino)methyl)-6-methoxy-
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Overview
Description
Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- is an organic compound with the molecular formula C14H21NO2 This compound is characterized by the presence of a phenol group substituted with a cyclohexylamino methyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide is reacted with a nucleophile, such as a cyclohexylamine, under basic conditions to form the desired product . The reaction typically requires elevated temperatures and the presence of a strong base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- may involve the use of continuous flow reactors to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenol group can yield nitrophenols, while bromination can produce bromophenols .
Scientific Research Applications
Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The cyclohexylamino methyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methyl-:
Phenol, 2-((cyclohexylamino)methyl)-: This compound is similar but does not have the methoxy group, which can affect its chemical properties and reactivity.
Uniqueness
Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- is unique due to the presence of both the cyclohexylamino methyl and methoxy groups. These substituents confer distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
59004-61-4 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[(cyclohexylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9,12,15-16H,2-4,7-8,10H2,1H3 |
InChI Key |
OYWWPBLRDUBVQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2CCCCC2 |
Origin of Product |
United States |
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